
5-Bromo-1-benzofuran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 7-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-benzofuran-7-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzophenone derivatives under acidic conditions. Another method includes the dehydration of phenoxyalkanone under acidic conditions . Additionally, the Ullman-type coupling reaction can be employed, where resorcinol is coupled with 1-bromo-3,5-dimethoxybenzene to obtain the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. specific industrial methods for the large-scale production of this compound are not widely documented in the literature.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-benzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzofuran-7-one derivatives.
Reduction: Formation of 5-hydroxybenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-benzofuran-7-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials and as a building block for functional polymers
Mechanism of Action
The mechanism of action of 5-Bromo-1-benzofuran-7-ol is primarily related to its interaction with biological targets. The hydroxyl group at the 7-position can form hydrogen bonds with target proteins, while the bromine atom at the 5-position can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or disrupt cellular pathways makes it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-benzofuran-1-ol: Similar structure but with the hydroxyl group at the 1-position.
5-Chloro-1-benzofuran-7-ol: Similar structure but with a chlorine atom instead of bromine.
7-Hydroxybenzofuran: Lacks the bromine atom but has a similar hydroxyl group at the 7-position
Uniqueness
5-Bromo-1-benzofuran-7-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets. Additionally, the hydroxyl group at the 7-position allows for specific hydrogen bonding interactions, making this compound a valuable scaffold for drug design .
Properties
Molecular Formula |
C8H5BrO2 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-1-benzofuran-7-ol |
InChI |
InChI=1S/C8H5BrO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H |
InChI Key |
GHTATVPRMJRIPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


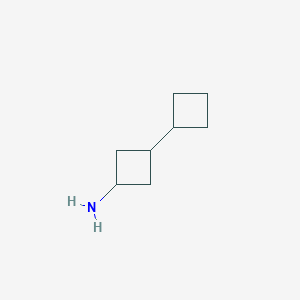
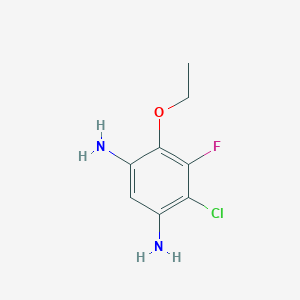
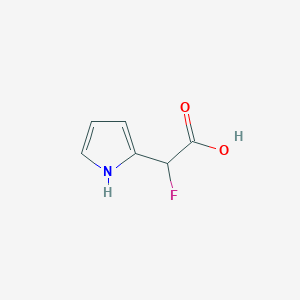
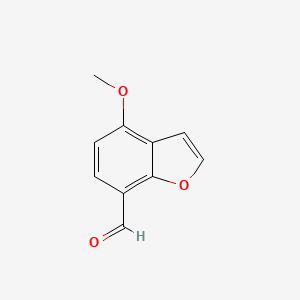
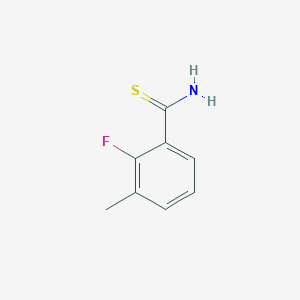

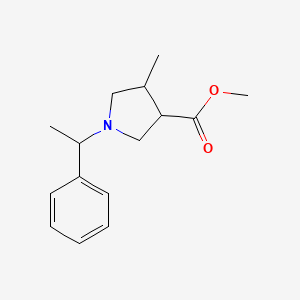
![2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13289608.png)
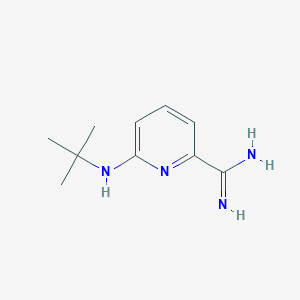

![3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13289624.png)

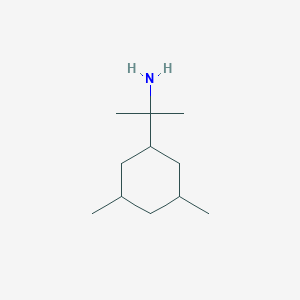
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine](/img/structure/B13289642.png)
